1. Afatinib * Compound Description: Afatinib, also known as BIBW 2992, is an irreversible ErbB family blocker. It acts as an ATP-competitive inhibitor of the tyrosine kinase domain in EGFR, HER2, and ErbB4 receptors. Afatinib is used to treat certain types of non-small cell lung cancer (NSCLC) that have spread to other parts of the body. Afatinib is taken by mouth and is usually taken once a day with or without food. [, , , , , ]
Relevance: Afatinib shares a quinazoline core structure with N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine. The key difference lies in the substituent at the 7-position of the quinazoline ring. Afatinib features a (tetrahydrofuran-3-yl)oxy group at this position, while N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine has a methoxy group. Additionally, Afatinib possesses a trans-4-dimethylaminocrotonamide side chain at the 6-position, a structural feature absent in N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine. [, , , , , ]
2. (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide* Compound Description: This compound, referred to as the "acetamide impurity," was identified as an impurity during the development of an efficient manufacturing process for Afatinib Dimaleate. []
3. 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one* Compound Description: This compound, referred to as the "hydroxy impurity," was identified as a degradation impurity during the process development studies of Afatinib Dimaleate. []
Relevance: This compound is structurally analogous to Afatinib and exhibits similar structural features to N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine. It possesses the quinazoline core, the 3-chloro-4-fluorophenyl amino group at the 4-position, and the (tetrahydrofuran-3-yl)oxy group at the 7-position, as seen in Afatinib. The key difference lies in the presence of a 5-hydroxypyrrolidin-2-one ring system attached to the 6-position of the quinazoline core, in contrast to the trans-4-dimethylaminocrotonamide side chain in Afatinib. []
4. Afatinib N-Oxide* Compound Description: This compound, designated as the "Afatinib N-Oxide impurity," was identified as a degradation impurity during the development of an efficient manufacturing process for Afatinib Dimaleate. []
Relevance: As the name suggests, this compound is a direct derivative of Afatinib, with an oxygen atom attached to the nitrogen of the quinazoline ring. It retains all the other structural features of Afatinib, including the quinazoline core, the 3-chloro-4-fluorophenyl amino group at the 4-position, the (tetrahydrofuran-3-yl)oxy group at the 7-position, and the trans-4-dimethylaminocrotonamide side chain at the 6-position. This structural similarity to Afatinib also makes it relevant to N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, particularly in the context of potential degradation pathways. []
5. N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine * Compound Description: This compound serves as a crucial synthetic intermediate in the production of Afatinib Dimaleate. [, ]
6. (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine* Compound Description: This compound was investigated as a potential targeting agent for epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging when complexed with rhenium (Re) or technetium-99m ((99m)Tc) using the "4 + 1" mixed-ligand system or the tricarbonyl moiety fac-[Tc(CO)3]+. The resulting complexes demonstrated significant inhibition of EGFR autophosphorylation and A431 cell growth. []
7. (3-bromophenyl)quinazoline-4,6-diamine* Compound Description: Similar to its chlorinated counterpart, this compound was also explored for its potential in EGFR-TK imaging when complexed with (99m)Tc using the "4 + 1" mixed-ligand system or the tricarbonyl moiety fac-[Tc(CO)3]+. The resulting complexes were evaluated for their ability to inhibit EGFR autophosphorylation and A431 cell growth. []
Relevance: This compound serves as a close analogue to (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine, differing only in the halogen substituent on the phenyl ring. This substitution of bromine for chlorine maintains the overall structure and properties, suggesting that the halogen atom plays a minor role in the binding interaction with EGFR. The structural similarities between this compound, (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine, and N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine highlight the key structural features required for EGFR inhibition. []
Source and Classification
The compound is cataloged under CAS number 179552-75-1 and can be found in databases such as PubChem and BenchChem. Quinazolines are recognized for their role in various therapeutic applications due to their ability to interact with biological targets, particularly kinases involved in cancer progression.
Synthesis Analysis
The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine typically involves several key steps:
Formation of the Quinazoline Core: This can be achieved by cyclizing anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 3-Chloro-4-fluorophenyl Group: This step often involves nucleophilic aromatic substitution using 3-chloro-4-fluoroaniline as a precursor and appropriate coupling agents to facilitate the reaction.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Technical Parameters
Reagents: Common reagents include strong bases (e.g., sodium hydroxide), coupling agents (e.g., palladium catalysts), and methylating agents.
Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to minimize side reactions and maximize yield.
Molecular Structure Analysis
The molecular structure of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine features a quinazoline ring system substituted with a chloro-fluorophenyl group and a methoxy group. The structure can be represented as follows:
Functional Groups: The presence of halogen atoms (chlorine and fluorine) enhances the compound's reactivity and potential biological activity.
Rotatable Bonds: There are three rotatable bonds which may influence the compound's conformational flexibility and interaction with biological targets.
Chemical Reactions Analysis
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine can participate in various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as sodium borohydride.
Substitution Reactions: The chloro and fluoro groups are amenable to substitution with other functional groups under appropriate conditions.
Reaction Conditions
Typical reaction conditions involve:
Controlled temperatures (often room temperature to elevated temperatures).
Use of solvents such as dimethylformamide or dimethyl sulfoxide.
Mechanism of Action
The mechanism of action for N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine primarily involves its interaction with specific kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and blocking signaling pathways that promote cell proliferation and survival.
Relevant Data
Experimental studies have shown that this class of compounds can effectively inhibit various kinases implicated in cancer progression, leading to reduced tumor growth in preclinical models.
Physical and Chemical Properties Analysis
The physical and chemical properties of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine include:
Property
Value
Molecular Formula
C15H12ClFN4O
Molecular Weight
318.73 g/mol
Boiling Point
Not available
Solubility
Soluble in organic solvents
Log P (octanol-water partition coefficient)
High
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
4
Polar Surface Area
73.06 Ų
These properties suggest good bioavailability potential due to high solubility and favorable log P values.
Applications
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine has several scientific applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound serves as a tool for studying biological pathways and molecular targets associated with quinazoline derivatives.
Industrial Applications: It may be utilized in the development of new materials or specialty chemicals due to its unique chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.